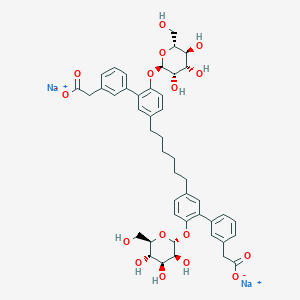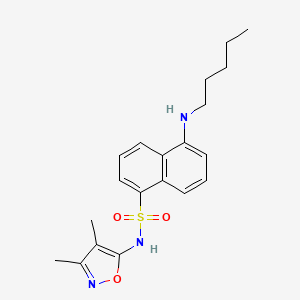
Luvixasertib (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luvixasertib (hydrochloride) is a small molecule compound that is currently under investigation for its potential therapeutic applications. It is known for its selective inhibition of the tyrosine threonine kinase (TTK/MPS1) protein, which plays a crucial role in cell cycle regulation and mitotic checkpoint control . This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including solid tumors and breast cancer .
Vorbereitungsmethoden
The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions.
Introduction of the cyclopropyl and benzamide groups: These groups are added through coupling reactions using suitable reagents and catalysts
Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:
Substitution reactions: These reactions are used to introduce various functional groups into the core structure.
Oxidation and reduction reactions: These reactions may be employed to modify the oxidation state of specific atoms within the molecule.
Coupling reactions: These reactions are used to attach different functional groups to the core structure, such as the cyclopropyl and benzamide groups
Common reagents and conditions used in these reactions include:
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.
Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.
Wissenschaftliche Forschungsanwendungen
Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of TTK/MPS1 in cell cycle regulation.
Biology: Researchers use Luvixasertib (hydrochloride) to investigate the effects of TTK/MPS1 inhibition on cellular processes, including mitotic checkpoint control and chromosome segregation.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various cancers, including solid tumors, colorectal cancer, endometrial cancer, hepatocellular carcinoma, leiomyosarcoma, pancreatic cancer, sarcomas, lung cancer, and advanced or metastatic ER positive/Her2 negative breast cancer
Industry: Luvixasertib (hydrochloride) may be used in the development of new cancer therapies and as a reference compound in drug discovery and development
Wirkmechanismus
Luvixasertib (hydrochloride) exerts its effects by selectively inhibiting the TTK/MPS1 protein kinase. This inhibition disrupts the mitotic checkpoint, leading to chromosome missegregation and aneuploidy, which ultimately results in cell death . The molecular targets and pathways involved include the spindle assembly checkpoint (SAC) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Luvixasertib (hydrochloride) can be compared with other TTK/MPS1 inhibitors, such as:
CFI-402257: Another potent and selective TTK/MPS1 inhibitor with similar mechanisms of action and therapeutic potential
BAY 1161909: A TTK/MPS1 inhibitor that has been investigated for its potential use in cancer therapy.
Luvixasertib (hydrochloride) is unique in its high selectivity and potency, as well as its favorable pharmacokinetic properties, which make it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C28H31ClN6O3 |
|---|---|
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |
InChI-Schlüssel |
BPNUNTSTNQPADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)












